molecular formula C13H15N3O2S B2400593 2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 743452-44-0

2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2400593
CAS No.: 743452-44-0
M. Wt: 277.34
InChI Key: JISXRZQDBCWCDA-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with a 2,5-dimethylphenyl group, at position 5 with a methyl group, and at position 3 with a sulfanyl acetic acid moiety. The acetic acid group enhances water solubility, while the aromatic and alkyl substituents contribute to lipophilicity, influencing its pharmacokinetic and pharmacodynamic properties . Its synthesis likely involves thiol-disulfide exchange reactions, as described for structurally related triazole derivatives .

Properties

IUPAC Name

2-[[4-(2,5-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-8-4-5-9(2)11(6-8)16-10(3)14-15-13(16)19-7-12(17)18/h4-6H,7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISXRZQDBCWCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps. One common synthetic route includes the S-alkylation of a triazole-thiol intermediate. For instance, the triazole-thiol can be synthesized by reacting 4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent under alkaline conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles like halides or amines can replace the sulfanyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.

Scientific Research Applications

Anticancer Activity

The triazole derivatives, including 2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines.

Key Findings:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells and disrupt cell cycle progression. It may also inhibit specific metabolic pathways crucial for tumor growth.
  • In Vitro Studies : In studies conducted by the National Cancer Institute (NCI), similar triazole compounds showed cytotoxic effects against multiple cancer types, including breast and colon cancer cells.
Cancer Cell Line IC50 Value (µM) Effectiveness
MCF-7 (Breast)12.5Moderate
HCT-116 (Colon)6.2High

Antimicrobial Properties

Triazole derivatives have been evaluated for their antimicrobial activities against a range of pathogens. The presence of the sulfanyl group enhances membrane permeability, allowing these compounds to effectively disrupt microbial functions.

Research Insights:

  • Bacterial Inhibition : Studies indicate that these compounds can inhibit both gram-positive and gram-negative bacteria.
  • Fungal Activity : Some derivatives have shown potential as antifungal agents, targeting specific fungal enzymes.

Fungicides

The triazole class is widely recognized for its effectiveness as fungicides in agriculture. The compound's ability to inhibit fungal growth makes it a candidate for developing new agricultural products.

Application Details:

  • Target Pathogens : Effective against common agricultural pathogens such as Fusarium and Botrytis species.
  • Mechanism : Triazoles interfere with ergosterol biosynthesis in fungi, leading to cell membrane disruption.

Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis.

Potential Uses:

  • Polymer Stabilizers : Enhancing thermal stability and UV resistance in synthetic polymers.
  • Coatings : Development of protective coatings with antimicrobial properties for various surfaces.

Study 1: Anticancer Screening

A comprehensive study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for anticancer activity. The compound demonstrated significant cytotoxicity against resistant cancer cell lines.

Study 2: Agricultural Efficacy

Field trials assessing the fungicidal properties of triazole derivatives showed promising results in controlling fungal diseases in crops like wheat and barley.

Study 3: Polymer Development

Research into the incorporation of triazole derivatives into polymer matrices revealed enhanced mechanical properties and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions 4, 5) Molecular Formula Molecular Weight Notable Features
Target Compound 2,5-Dimethylphenyl (4), Methyl (5) C₁₄H₁₆N₃O₂S 290.36 g/mol Balanced lipophilicity; acetic acid group
2-{[4-Methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid Methyl (4), Pyridin-3-yl (5) C₁₁H₁₁N₄O₂S 279.30 g/mol Pyridine enhances basicity and solubility
[(4-{(E)-(5-Bromo-2-hydroxyphenyl)methylidene}...]acetic acid Bromo-hydroxyphenyl (4), Methyl (5) C₁₂H₁₁BrN₄O₃S 371.22 g/mol Bromine increases molecular weight; hydroxyl enables H-bonding
2-{[4-(4-Methoxyphenyl)methyl-5-methyl-...]sulfanyl}acetic acid 4-Methoxyphenylmethyl (4), Methyl (5) C₁₄H₁₆N₃O₃S 306.36 g/mol Methoxy boosts electron density; benzyl enhances lipophilicity
2-{[5-(3-Dimethylsulfamoylphenyl)-4-(3-methylphenyl)...]sulfanyl}acetic acid 3-Methylphenyl (4), Dimethylsulfamoylphenyl (5) C₁₉H₂₀N₄O₄S₂ 432.52 g/mol Sulfamoyl group improves aqueous solubility

Commercial Availability and Challenges

For instance, halogenated derivatives (e.g., bromine-containing ) may face toxicity concerns.

Biological Activity

The compound 2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a derivative of the 1,2,4-triazole class, which has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Structure and Properties

The molecular structure of the compound can be summarized as follows:

Property Details
Molecular Formula C13H15N3O2S
Molecular Weight 273.34 g/mol
IUPAC Name This compound
SMILES CC(C)C1=NN=C(N1)C(=O)CC(=O)O

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various 1,2,4-triazole derivatives, including those similar to our compound, it was found that they possess broad-spectrum activity against both bacterial and fungal pathogens. Specifically, compounds with sulfanyl groups showed enhanced efficacy against resistant strains of bacteria and fungi .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. For instance, a related compound demonstrated an IC50 value of approximately 16.78 µg/mL against HepG2 liver cancer cells, indicating strong antiproliferative effects . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells through pathways such as NF-κB activation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical cellular processes. For example:

  • NF-κB Pathway : Activation or inhibition of this pathway can lead to altered immune responses and cancer cell survival.
  • Enzyme Inhibition : The sulfanyl group is known to interact with various enzymes, potentially leading to reduced metabolic activity in pathogens or cancer cells .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several triazole derivatives including our compound against common pathogens like Staphylococcus aureus and Candida albicans. The results demonstrated that compounds with similar structures exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL against these pathogens .

Case Study 2: Anticancer Activity

In vitro studies on HepG2 cells revealed that the compound could significantly reduce cell viability at concentrations above 10 µg/mL. Flow cytometry analysis indicated that treated cells underwent apoptosis as evidenced by increased annexin V binding and caspase activation .

Q & A

Q. How does substituent variation (e.g., 2,5-dimethylphenyl vs. 4-methoxyphenyl) impact pharmacokinetic properties?

  • ADME Profiling :
  • logP Calculations : Predict blood-brain barrier penetration (e.g., 2,5-dimethyl increases lipophilicity).
  • CYP450 Metabolism : Use liver microsomes to identify oxidative metabolites.
  • Plasma Stability : Monitor degradation in human plasma via LC-MS/MS .

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